![molecular formula C30H20N4 B582553 3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline CAS No. 1234997-42-2](/img/structure/B582553.png)

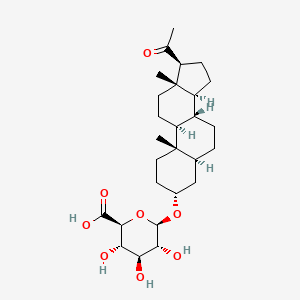

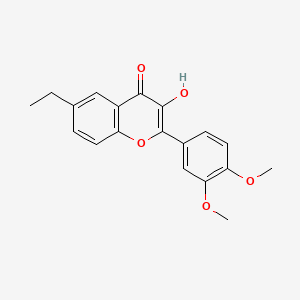

3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

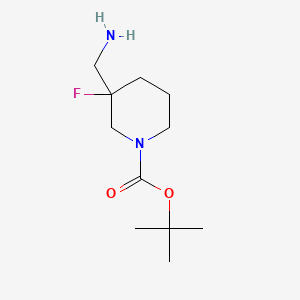

“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is a complex organic compound. It has been studied for its potential applications in various fields such as electronic, optical, and sensor devices . The large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .

Synthesis Analysis

The synthesis of this compound involves the use of a ditopic ligand with coordination centers of different types . The ligand contains a 1,10-phenanthroline fragment for Ru(II) coordination and an azadithiacrown ether moiety for Cu(II) cation binding . The first step involves the synthesis of a new ruthenium complex, followed by its complexation with Cu(II) perchlorate .Molecular Structure Analysis

The molecular structure of this compound is characterized by a large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment . This structure, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a ligand in the formation of metal complexes . These complexes are often characterized by their ability for charge or energy transfer, noticeable photo- or electroluminescence, biological activity, nonlinear optical properties, or their ability to form MOF (metal-organic framework) structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its large π-conjugated structure, which allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .Applications De Recherche Scientifique

Photophysical Properties and Coordination Polymers

Research has explored the synthesis and photophysical properties of coordination polymers using ligands structurally related to 3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline. For instance, studies have been conducted on complexes with aromatic acid and N-heterocyclic ligands, demonstrating interesting structural properties and fluorescence spectra. These include arm-shaped chain structures and ladder chain structures formed through various bonding interactions (Yan et al., 2013).

Photophysical and Oxygen-Sensing Properties

Another area of interest is in the development of copper(I) complexes with photophysical and oxygen-sensing properties. Copper(I) complexes with similar ligands have been synthesized and characterized, showing broadband emission in the solid state and sensitivity to oxygen concentration. These findings are significant for potential applications in oxygen-sensing technologies (Shi & Li, 2009).

Photoluminescence Properties

Research on europium complexes with ligands related to the specified compound has shown promising results in the field of photoluminescence. Such complexes display characteristic Eu3+ emissions, indicating efficient sensitization by the ligand and high-intensity photoluminescence. This makes them relevant for applications requiring monochromic light with high intensity (Shi et al., 2012).

DNA-Binding, Photocleavage, and Cytotoxicity

Novel oxovanadium complexes based on imidazole[4,5-f][1,10]phenanthroline derivatives have been synthesized and studied for their DNA-binding properties, photocleavage capabilities, and in vitro cytotoxicity. These complexes have demonstrated potential as therapeutic agents due to their ability to bind to DNA and exhibit antiproliferative activity (Ying et al., 2014).

Electronic/Substituent Influence on Imidazole Ring

Research has also investigated the influence of electronic and substituent factors on the imidazole ring donor-acceptor capacities using frameworks similar to the specified compound. This study provides insights into how electron density influences the donor capacity of N-base electrons, which is crucial for understanding and designing compounds with specific electronic properties (Eseola et al., 2012).

Computational and Spectroscopic Studies

Computational and spectroscopic studies have been conducted on imidazole-fused phenanthroline derivatives, which are structurally related to the compound . These studies have helped in understanding the effects of aryl substituents on photophysical properties, contributing to the design of materials for optoelectronic applications (Wang et al., 2016).

Propriétés

IUPAC Name |

3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVILDUORGWESI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C4=C2C=CC=N4)N=CC=C3)N=C1C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)